Melting Point: Bis(m-hydroxyphenyl)phosphinic Acid Provides 33–77 °C Greater Thermal Stability than Diphenylphosphinic Acid and HPPA
Bis(m-hydroxyphenyl)phosphinic acid exhibits a melting point of 226–229 °C [1]. This is 33–37 °C higher than diphenylphosphinic acid (DPPA, mp 193–197 °C) [2] and 67–77 °C above the widely used polyester flame‑retardant comonomer 3‑(hydroxyphenylphosphinyl)propanoic acid (HPPA, mp 152–162 °C) . The elevated melting point reflects the strong intermolecular hydrogen‑bond network enabled by the two meta‑phenolic –OH groups, absent in DPPA and present only singly in HPPA.
| Evidence Dimension | Melting point (experimental, open‑capillary / vendor‑reported) |
|---|---|
| Target Compound Data | 226–229 °C |
| Comparator Or Baseline | DPPA: 193–197 °C; HPPA: 152–162 °C (158–162 °C range from commercial specification) |
| Quantified Difference | ΔTₘ = +33 °C to +37 °C vs DPPA; ΔTₘ = +67 °C to +77 °C vs HPPA |
| Conditions | Solid‑state melting point determination; data from reputable vendor technical datasheets and chemical databases (Molaid, Chembase, Molbase, fscichem). |
Why This Matters
A higher melting point directly expands the usable thermal processing window in melt‑polycondensation and extrusion compounding, reducing the risk of premature volatilization or degradation of the phosphorus monomer.
- [1] Molaid. bis-(3-hydroxyphenyl)phosphinic acid – Physicochemical Properties. Technical Datasheet. https://www.molaid.com/MS_3032336. View Source
- [2] Chembase. Diphenylphosphinic acid – Properties. https://www.chembase.cn/substance-344422.html. View Source
